molecular formula C10H14ClNO B6240604 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride CAS No. 156893-80-0

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Cat. No.: B6240604
CAS No.: 156893-80-0
M. Wt: 199.7
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Description

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is an organic compound with the molecular formula C10H14ClNO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride typically involves the reduction of 4-nitro-5,6,7,8-tetrahydronaphthalen-1-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reduction processes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity. The final product is often crystallized from an appropriate solvent to obtain the hydrochloride salt in a pure form.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The compound itself is a product of reduction, but further reduction can potentially modify the aromatic ring system.

    Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Formation of 4-oxo-5,6,7,8-tetrahydronaphthalen-1-ol.

    Reduction: Further reduced derivatives of the naphthalene ring.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological pathways.

    Industry: Utilized in the production of dyes and pigments due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which 4-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride exerts its effects is largely dependent on its interaction with biological molecules. It can act as a ligand for certain receptors or enzymes, modulating their activity. The amino group allows it to form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in additional hydrogen bonding, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

    4-Amino-5,6,7,8-tetrahydronaphthalen-1-amine: Lacks the hydroxyl group, which may affect its binding properties and reactivity.

    5,6,7,8-Tetrahydronaphthalen-1-ol:

    4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride: Contains a bromine atom, which can significantly change its reactivity and biological activity.

Uniqueness: 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound in research and industrial applications.

Properties

CAS No.

156893-80-0

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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